N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
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Overview
Description
N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to a pyrimidine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves the condensation of 2,4-difluoroaniline with 6-methylpyrimidine-2,4-diamine. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The resulting product is then purified by recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated synthesis platforms can also enhance the reproducibility and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- 2,4-Difluorophenylhydrazine hydrochloride
- Fluorinated pyridines
Uniqueness
N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Biological Activity
N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities. Pyrimidines are known for their diverse roles in biological systems, including their involvement in nucleic acids and as pharmacological agents. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at the 2 and 4 positions with amino groups and at the 6 position with a methyl group. The presence of a difluorophenyl moiety enhances its lipophilicity and may influence its biological interactions.
Research indicates that compounds with a pyrimidine structure often act as inhibitors of various enzymes, including dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. The inhibition of DHFR can disrupt folate metabolism in pathogens such as Plasmodium falciparum, making these compounds valuable in antimalarial therapies .
Biological Activity Overview
This compound has been evaluated for various biological activities:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit antimicrobial properties against a range of bacteria and fungi. The specific compound's activity against Escherichia coli and Staphylococcus aureus has been documented, demonstrating significant inhibition at certain concentrations .
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating moderate potency .
- Anti-inflammatory Effects : Pyrimidines are also known for their anti-inflammatory effects. The compound has been tested in models assessing cytokine production and inflammatory responses, showing potential to reduce markers such as TNF-alpha and IL-6 .
Study 1: Inhibition of Plasmodium falciparum DHFR
A series of experiments were conducted to evaluate the inhibitory effects of this compound on PfDHFR. The compound demonstrated promising inhibitory activity with IC50 values ranging from 1.3 to 243 nM against various strains of the parasite. This suggests potential as an antimalarial agent .
Study 2: Anticancer Activity Assessment
In a comparative study assessing various pyrimidine derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated significant growth inhibition with IC50 values around 15 µM for MCF-7 cells, highlighting its potential as an anticancer therapeutic .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
2-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4.ClH/c1-6-4-10(14)17-11(15-6)16-9-3-2-7(12)5-8(9)13;/h2-5H,1H3,(H3,14,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMMKEKLYDHXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.